1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene
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Overview
Description
1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene is an organic compound characterized by the presence of difluoromethoxy and difluoromethyl groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene typically involves the introduction of difluoromethoxy and difluoromethyl groups onto a naphthalene scaffold. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents under controlled conditions. The reaction often requires the presence of a catalyst and specific reaction conditions to ensure the selective introduction of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The process is optimized to ensure cost-effectiveness and scalability, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with modified functional groups .
Scientific Research Applications
1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene involves its interaction with specific molecular targets. The difluoromethoxy and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets, affecting biological pathways and chemical reactions. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparison with Similar Compounds
- 1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene
- 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene
Comparison: 1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene is unique due to the specific positioning of the difluoromethoxy and difluoromethyl groups on the naphthalene ring. This positioning can significantly influence its chemical properties and reactivity compared to similar compounds. The unique arrangement of functional groups can lead to different biological activities and applications .
Properties
Molecular Formula |
C12H8F4O |
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Molecular Weight |
244.18 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4O/c13-11(14)9-5-6-10(17-12(15)16)8-4-2-1-3-7(8)9/h1-6,11-12H |
InChI Key |
FRXFCSCWZWTXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C(F)F |
Origin of Product |
United States |
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